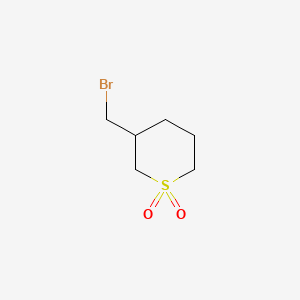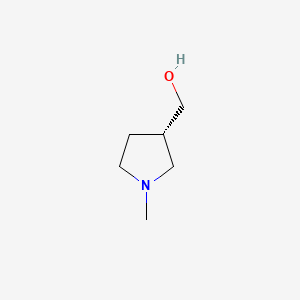
(S)-(1-Methylpyrrolidin-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-(1-Methylpyrrolidin-3-YL)methanol” is a derivative of methanol, which is the simplest alcohol with the chemical formula CH3OH . It consists of a methyl group linked with a hydroxyl group . It is a clear, volatile, flammable, and highly toxic liquid .
Synthesis Analysis
Methanol is conventionally produced by steam reforming of natural gas to form syngas, followed by catalytic conversion into methanol . Alternatively, methanotrophic microorganisms are being explored as a biological alternative for methanol production, under milder process conditions .
Molecular Structure Analysis
Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH) . It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .
Chemical Reactions Analysis
Methanol production involves complex chemical reactions. For instance, in the power-to-methanol chain, the evaluation encompasses electrolysis technologies and catalyst developments, kinetics, reactor technology options for methanol synthesis .
Physical And Chemical Properties Analysis
Methanol is a colorless, volatile, flammable liquid with a distinctive alcoholic odor similar to that of ethanol . It has polar properties, making it a good solvent . It has a specific gravity of 0.793 and a boiling point of 65°C .
Aplicaciones Científicas De Investigación
Chiral Catalysis and Asymmetric Autocatalysis : (S)-(1-Methylpyrrolidin-3-YL)methanol, under different names, has been used in chiral catalysis. For instance, Diphenyl(1-methylpyrrolidin-2-yl)methanol and N, N-dibutylnorephedrine have been employed as chiral catalysts for the addition of dialkylzincs to aldehydes, leading to the formation of sec-alcohols with high enantiomeric excesses (Soai & Shibata, 1997).
Synthesis of Optically Active Polymers : In a study on the anionic polymerization of (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, an optically active polymer of helical conformation was synthesized. This polymer showed reversible helix-helix transitions in solutions containing methanol and acid (Okamoto, Nakano, Ono, & Hatada, 1991).
Asymmetric Synthesis in Organometallic Chemistry : The compound has been used in the asymmetric synthesis of (diene)Fe(CO)3 complexes via catalytic enantioselective alkylation with dialkylzinc, demonstrating high enantiotopic group- and face-selectivity (Takemoto et al., 1996).
Methanol as a Chemical Synthon and Hydrogen Source : Research has shown the effective utilization of methanol in organic synthesis, where it serves as both a C1 synthon and a hydrogen source for selective N-methylation of amines (Sarki et al., 2021).
Application in Lipid Dynamics and Biological Membranes : Methanol's influence on lipid dynamics, particularly in enhancing 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, has been studied. This has implications for understanding bilayer composition and cell survival (Nguyen et al., 2019).
Methanol in Industrial Biotechnology : Methanol is recognized as a valuable feedstock for biotechnology, used in the biological conversion of methanol to specialty chemicals in organisms like E. coli (Whitaker et al., 2017).
Methanol's Role in Methylotrophic Bacteria : The use of methanol as a substrate for methylotrophic bacteria like Methylobacterium extorquens has been explored for the development of bioprocesses based on methanol (Ochsner et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Methanol is seen as a potential alternative to petroleum-based fuels due to its high oxygen content causing clean combustion, and reduced soot and smoke emissions . It is also regarded as an important material in chemical synthesis . Its derivatives are used in great quantities for building up a vast number of compounds, among them many important synthetic dyestuffs, resins, pharmaceuticals, and perfumes .
Propiedades
IUPAC Name |
[(3S)-1-methylpyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMWLAPRVMNBN-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1-Methylpyrrolidin-3-YL)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


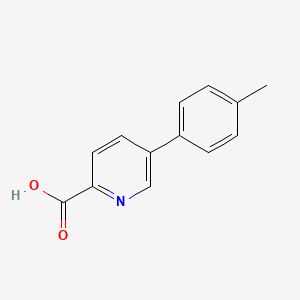
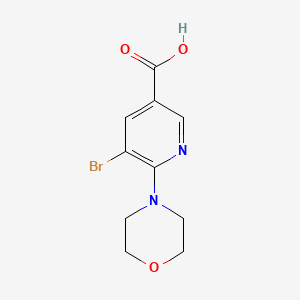
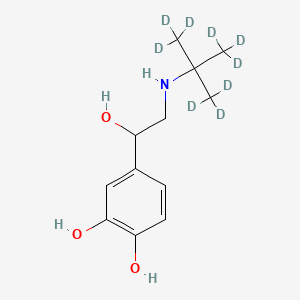
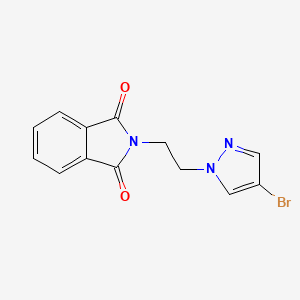
![Methyl 3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B582311.png)
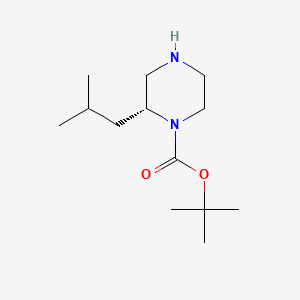

![3-Bromo-7-nitroimidazo[1,2-A]pyridine](/img/structure/B582319.png)
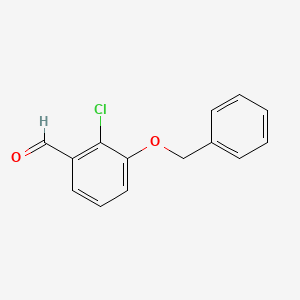
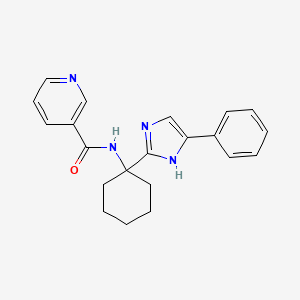
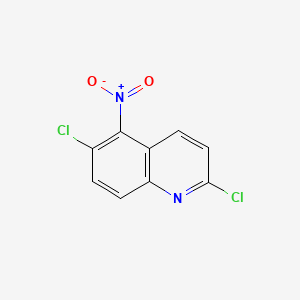
![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)
